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The following table summarizes the key experimental data available for Gomisin G and Gomisin O.

Compound Cell Line / Model
Experimental Findings /
Cytotoxicity

Proposed Mechanisms Citations

Gomisin G LoVo (Colorectal

Cancer)

Inhibited growth; induced

apoptosis (10 μM).

Reduced AKT

phosphorylation; elicited
PARP cleavage.

[1]

MDA-MB-231 &
MDA-MB-468

(Triple-Negative
Breast Cancer)

Selective growth
reduction.

Suppressed AKT
phosphorylation;

decreased cyclin D1
level.

[1]

H9 (HIV-infected T-
cells)

Anti-HIV activity (EC50 =
0.011 μM).

Inhibition of viral
replication.

[1]

HL-60 (Leukemia) Cytotoxicity (IC50 = 48.3
μM); Antioxidant activity

(IC50 = 38.2 μM).

Inhibition of TPA-
stimulated hydrogen

peroxide production.

[1]

C2C12 (Murine

Myoblast)

Increased muscle

synthesis rate under
H2O2-induced stress.

Suppression of muscle

degradation factors.

[1]
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Compound Cell Line / Model
Experimental Findings /
Cytotoxicity

Proposed Mechanisms Citations

Disuse-induced

muscle atrophy
(Mouse Model)

Recovered grip strength

(1 mg/kg/day, oral).

Reduced mTOR

phosphorylation; induced
mitochondrial biogenesis

via Sirt1/PGC-1α.

[1]

Gomisin O UVA/UVB-

irradiated
Keratinocytes

Did not significantly

improve cell viability or
reduce LDH release.

Effects were not

significant compared to
Gomisin D and J.

[2]

α-MSH-stimulated
Melanocytes

Investigated, but specific
results for viability,

melanin content, and
tyrosinase activity were

not highlighted.

The study focused on
Gomisin D's efficacy.

[2]

Detailed Experimental Protocols

To assist in evaluating and reproducing these findings, here are the methodologies used in the key studies.

For Gomisin G Studies [1]

Cell Viability and Growth Inhibition: Cell lines (e.g., LoVo, MDA-MB-231) were treated with

Gomisin G (typically 1-10 μM) for 3-5 days. Growth inhibition was assessed, though the specific
assay (e.g., MTT, XTT) is mentioned in the context of other cell lines.

Western Blot Analysis: Cells (e.g., LoVo) were treated with Gomisin G (10 μM) for 24 hours.
Proteins were extracted, quantified, and analyzed using SDS-PAGE. Membranes were probed with

antibodies against targets like p-AKT and PARP to investigate mechanisms of apoptosis and
signaling pathway inhibition.

Cell Cycle Analysis: Cells were treated with Gomisin G (10 μM) for 72 hours, fixed, and stained.
The cell cycle distribution (e.g., sub-G1, G1, G2/M phases) was analyzed using flow cytometry.

In Vivo Efficacy (Mouse Model): Disuse-induced muscle atrophic mice were orally administered
Gomisin G (1 mg/kg/day) for 2 weeks. Outcomes like grip strength were measured, and muscle

tissues were analyzed for molecular changes.
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For Gomisin O Studies [2]

Keratinocyte Photoprotection Assay: Human keratinocytes were irradiated with UVA and UVB.
Subsequently, they were treated with Gomisin O (along with Gomisins D and J). Cell viability was

measured using a Cell Counting Kit-8 (CCK-8), and cytotoxicity was assessed by lactate
dehydrogenase (LDH) release. Apoptosis was evaluated via Annexin V and TUNEL staining.

Anti-melanogenesis Assay in Melanocytes: Murine melanocytes were stimulated with α-MSH and
then treated with the gomisins. Intracellular melanin content and tyrosinase activity were measured.

The expression levels of key proteins (MITF, tyrosinase, TRP-1, TRP-2) and phosphorylation of
PKA/CREB were analyzed by western blot.

Research Context and Pathways

Gomisin G has been investigated for its effects on specific signaling pathways, which can be visualized in

the following diagram.
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In contrast, the diagram below illustrates the broader research context for Gomisin O, highlighting the gap in

cytotoxicity findings.
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Interpretation and Research Implications

Gomisin G shows broad cytotoxic potential, with mechanistic data supporting its activity against
specific cancer cell lines through AKT pathway inhibition and apoptosis induction [1].

Gomisin O's cytotoxic profile remains uncharacterized. The available study focused on its
photoprotective and anti-melanogenic properties but did not highlight significant cytotoxic effects

compared to other gomisins like Gomisin D [2]. This indicates a gap in the current literature regarding
its direct anti-cancer potential.

For researchers, this comparison highlights that:

Gomisin G is a more promising candidate for oncology-related research based on existing evidence.
Gomisin O may require further investigation in different disease models, particularly as its structural

analogs demonstrate significant bioactivity.
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Email: info@smolecule.com or Request Quote Online.
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[Online PDF]. Available at: [https://www.smolecule.com/products/b765534#gomisin-g-vs-gomisin-o-

cytotoxicity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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